N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a 1-methyltetrahydroindazole core linked via a methylene bridge to a thiophene-3-carboxamide moiety.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-13-5-3-2-4-11(13)12(16-17)8-15-14(18)10-6-7-19-9-10/h6-7,9H,2-5,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYMPEAUCUANSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as substituted benzamidines, under reductive conditions using organophosphorus reagents.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the indazole ring through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Thiophene-3-carboxamide Moiety: The thiophene-3-carboxamide moiety is attached to the indazole core via amide bond formation. This can be achieved by reacting the indazole derivative with thiophene-3-carboxylic acid or its activated derivatives (e.g., acid chlorides) in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce reduced forms of the compound with fewer double bonds or functional groups.
Scientific Research Applications
Chemistry
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and reduction. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
The compound exhibits a range of biological activities that make it a candidate for further study in drug discovery and development:
- Anticancer Activity : Research has indicated that indazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle. Studies have shown that similar compounds modulate critical signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways .
- Anti-inflammatory Effects : Indazole derivatives have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests applications in treating inflammatory diseases such as rheumatoid arthritis .
- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. It disrupts bacterial cell membranes and inhibits vital metabolic pathways, showcasing its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study focusing on indazole derivatives, one compound demonstrated significant anticancer activity against breast cancer cell lines (MCF7). The mechanism involved the activation of caspases leading to apoptosis and increased expression of pro-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory properties of an indazole derivative similar to this compound. Treatment of macrophage cells resulted in decreased nitric oxide production and downregulation of COX-2 expression .
Industry Applications
The compound's unique properties allow for exploration in various industrial applications:
- Material Development : Its chemical structure can be leveraged to develop new materials with specific characteristics.
- Chemical Processes : The compound may serve as a reagent or catalyst in synthetic organic chemistry processes.
Mechanism of Action
The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Properties
Key Differences and Implications
Core Structure: The target compound’s tetrahydroindazole core distinguishes it from tetrahydrobenzothiophene-based analogs (e.g., Compounds I, II, and ). In contrast, tetrahydrobenzothiophene derivatives (e.g., Compounds I and II) exhibit demonstrated antimicrobial activity, suggesting the core’s role in target engagement .
Substituent Effects :
- The 1-methylindazolylmethyl group in the target compound may improve lipophilicity compared to the dioxidotetrahydrothienyl group in , which could enhance solubility but reduce membrane permeability.
- Compounds I and II highlight the importance of aryl substituents (e.g., 4-methoxyphenyl vs. 4-methylphenyl) in modulating bioactivity. The target compound’s thiophene carboxamide may similarly influence target selectivity.
Synthetic Pathways :
- The target compound likely requires indazole ring alkylation (as seen in ) followed by carboxamide coupling. This contrasts with the Schiff base condensation used for Compound I or DIPEA-mediated coupling in Compound 16 .
Research Findings and Gaps
- Antimicrobial Potential: While the target compound’s activity is unreported, analogs like Compounds I and II demonstrate that tetrahydrobenzothiophene carboxamides with aryl substituents exhibit measurable antibacterial and antifungal effects .
- Contradictions : Substituent positioning (e.g., 1-methyl vs. 2-methyl in indazoles ) significantly alters physical properties (e.g., melting points), underscoring the need for precise synthetic control.
Biological Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 289.4 g/mol |
| CAS Number | 1448027-69-7 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the indazole core through Fischer indole synthesis, followed by alkylation to introduce the methyl group and subsequent formation of the thiophene derivative. Key reagents include methyl iodide and various bases like potassium carbonate .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Antibacterial Activity: In vitro tests have shown that related thiophene derivatives possess high antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with thiophene moieties demonstrated inhibition rates ranging from 40% to 86.9% against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. For instance, derivatives containing thiophene groups have shown significant inhibition of free radicals compared to standard antioxidants like ascorbic acid. The antioxidant activity was quantified using the ABTS method, revealing a notable percentage of inhibition .
Research Findings and Case Studies
Several studies have highlighted the biological significance of indazole and thiophene derivatives:
- Study on Indazole Derivatives: A study focused on the structure-activity relationship (SAR) of indazole derivatives found that modifications at specific positions significantly enhanced their antibacterial efficacy. The presence of electron-donating groups like methoxy was associated with improved activity .
- Case Study on Anticancer Properties: Research indicated that certain indazole derivatives exhibit promising anticancer properties through inhibition of key oncogenic pathways. For instance, compounds targeting BRAF(V600E) showed substantial cytotoxic effects in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
